molecular formula C13H18BBrO3 B3346469 2-(4-Bromo-3-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane CAS No. 1196394-83-8

2-(4-Bromo-3-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Cat. No.: B3346469
CAS No.: 1196394-83-8
M. Wt: 313 g/mol
InChI Key: OTPKZQYVJORMOP-UHFFFAOYSA-N
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Description

2-(4-Bromo-3-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a boronic acid derivative that has gained significant attention in the field of organic chemistry due to its utility in various synthetic applications, particularly in cross-coupling reactions. This compound features a bromo-substituted phenyl ring and a methoxy group, which contribute to its reactivity and stability.

Preparation Methods

Synthetic Routes and Reaction Conditions: The compound can be synthesized through several methods, including the borylation of phenols and the subsequent introduction of the bromo and methoxy groups. One common approach involves the reaction of 4-bromo-3-methoxyphenol with bis(pinacolato)diboron in the presence of a suitable catalyst, such as palladium or nickel, under inert atmosphere and elevated temperatures.

Industrial Production Methods: On an industrial scale, the synthesis of this compound typically involves optimized reaction conditions to maximize yield and purity. Continuous flow reactors and large-scale batch processes are employed to ensure consistent production. The choice of solvent, temperature, and catalyst loading are carefully controlled to achieve the desired product.

Chemical Reactions Analysis

Types of Reactions: 2-(4-Bromo-3-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is primarily used in cross-coupling reactions, such as the Suzuki-Miyaura coupling. It can also undergo oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Suzuki-Miyaura Coupling: Typically involves palladium catalysts, such as Pd(PPh3)4, and a base like sodium carbonate or potassium phosphate.

  • Oxidation: Common oxidizing agents include hydrogen peroxide or potassium permanganate.

  • Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.

  • Substitution: Nucleophiles such as amines or alcohols can be used for substitution reactions.

Major Products Formed:

  • Suzuki-Miyaura Coupling: Formation of biaryl compounds.

  • Oxidation: Formation of phenolic compounds.

  • Reduction: Formation of reduced phenyl derivatives.

  • Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

This compound is widely used in scientific research due to its versatility in organic synthesis. It is particularly valuable in the development of pharmaceuticals, agrochemicals, and advanced materials. Its application in Suzuki-Miyaura coupling reactions makes it a key reagent in the synthesis of complex organic molecules.

Mechanism of Action

The mechanism by which 2-(4-Bromo-3-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane exerts its effects involves the formation of a boronic acid intermediate, which then undergoes transmetalation with a palladium catalyst. This intermediate subsequently undergoes reductive elimination to form the final coupled product. The molecular targets and pathways involved are typically the carbon-carbon bond-forming processes in organic synthesis.

Comparison with Similar Compounds

  • 2-(4-Bromo-3-methoxyphenyl)acetic acid: Contains a similar phenyl ring but with an acetic acid group.

  • 2-(4-Bromo-3-methoxyphenyl)ethanol: Features an ethanol group instead of the boronic acid moiety.

  • 2-(4-Bromo-3-methoxyphenyl)amine: Contains an amine group in place of the boronic acid.

Uniqueness: 2-(4-Bromo-3-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is unique due to its boronic acid functionality, which is essential for cross-coupling reactions. This functionality is not present in the other listed compounds, making it particularly valuable for specific synthetic applications.

Properties

IUPAC Name

2-(4-bromo-3-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18BBrO3/c1-12(2)13(3,4)18-14(17-12)9-6-7-10(15)11(8-9)16-5/h6-8H,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTPKZQYVJORMOP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)Br)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18BBrO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.00 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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